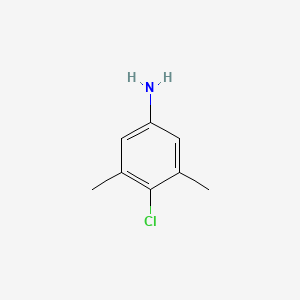

4-Chloro-3,5-dimethylaniline

描述

Contextualization within Substituted Aniline (B41778) Chemistry

4-Chloro-3,5-dimethylaniline is an organic chemical compound belonging to the family of substituted anilines. These are derivatives of aniline that have one or more hydrogen atoms on the aromatic ring or the amino group replaced by other functional groups. The presence of a chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions of the aniline ring gives this compound its unique chemical properties and reactivity.

Substituted anilines are fundamental building blocks in organic chemistry, and their utility is largely determined by the nature and position of the substituents on the benzene (B151609) ring. These substituents can significantly influence the electron density of the aromatic ring and the basicity of the amino group, thereby directing the outcome of chemical reactions. For instance, the chlorine atom in this compound is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, while the methyl groups are electron-donating, activating the ring. The interplay of these electronic effects, combined with the steric hindrance provided by the methyl groups, makes this compound a regioselective reactant in various chemical transformations.

The study of substituted anilines has been a cornerstone of chemical research, leading to the development of numerous synthetic methodologies and the discovery of a wide array of compounds with important applications. Research into the reactions of substituted anilines, such as their involvement in nucleophilic aromatic substitution, has provided deep insights into reaction mechanisms and the effects of substituents on reactivity. researchgate.net

Significance as a Strategic Chemical Intermediate in Contemporary Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a reactive amino group and a modifiable aromatic ring, allows for its incorporation into a wide range of molecular scaffolds. This makes it a valuable precursor in the production of agrochemicals, pharmaceuticals, and dyes.

The amino group of this compound can undergo a variety of chemical reactions, including diazotization, acylation, and alkylation, providing a handle for further molecular elaboration. For example, hydrazine (B178648) hydrochloride intermediates derived from this compound can be cyclized to form pyrazole (B372694) cores, which are prevalent in many biologically active compounds.

The chlorine atom on the aromatic ring can also be a site for further functionalization, often through nucleophilic substitution reactions. This allows for the introduction of other atoms or functional groups, further diversifying the range of accessible compounds. The strategic placement of the chloro and dimethyl groups on the aniline ring provides a specific substitution pattern that is often desired in the final target molecule, making this compound an efficient and cost-effective starting material.

Overview of Multidisciplinary Research Interests Pertaining to this compound

The unique structural features of this compound have garnered interest from various fields of chemical research. Its role as a building block extends to materials science, where it can be used in the synthesis of polymers and other advanced materials.

In medicinal chemistry, substituted anilines are common substructures in many drug molecules. The specific substitution pattern of this compound can be exploited to fine-tune the pharmacological properties of a lead compound. For instance, it can be used in the synthesis of compounds that are investigated for their potential as enzyme inhibitors.

Furthermore, the study of the chemical and physical properties of this compound contributes to a fundamental understanding of structure-property relationships in organic molecules. This knowledge is essential for the rational design of new molecules with desired characteristics.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 51719-61-0 fluorochem.co.uk |

| Molecular Formula | C8H10ClN fluorochem.co.uk |

| Molecular Weight | 155.63 g/mol fluorochem.co.uk |

| Canonical SMILES | Cc1cc(N)cc(C)c1Cl fluorochem.co.uk |

| InChI | InChI=1S/C8H10ClN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 fluorochem.co.uk |

| InChI Key | MSICOAYELJUIIN-UHFFFAOYSA-N fluorochem.co.uk |

| Purity | 95.0% fluorochem.co.uk |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSICOAYELJUIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51719-61-0 | |

| Record name | 4-chloro-3,5-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways of 4 Chloro 3,5 Dimethylaniline

Established Synthetic Routes to 4-Chloro-3,5-dimethylaniline

The traditional synthesis of this compound primarily relies on the regioselective modification of its precursor, 3,5-dimethylaniline (B87155) (also known as 3,5-xylidine). While various aromatic substitution strategies exist, their applicability and efficiency differ significantly for this specific molecular structure.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction mechanism is distinct from the more common electrophilic aromatic substitution and proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to a suitable leaving group (typically a halide). libretexts.org These electron-withdrawing groups are essential to stabilize the negative charge of the Meisenheimer complex. libretexts.org

In the context of synthesizing this compound, a direct SNAr approach is not a standard or feasible established route. The precursor, 3,5-dimethylaniline, has two electron-donating methyl groups and an electron-donating amino group, which deactivate the ring toward nucleophilic attack. Therefore, attempting to substitute a different leaving group (e.g., fluoride (B91410) or nitro group) at the 4-position with a chloride nucleophile would be highly unfavorable. An alternative SNAr strategy would involve starting with a precursor like 4-nitro-3,5-dimethylaniline and attempting to reduce the nitro group after a substitution reaction, but the introduction of the chloro group itself is typically achieved via electrophilic, not nucleophilic, pathways.

Regioselective Halogenation Techniques for Precursors

A more established and direct method for synthesizing this compound involves the regioselective chlorination of the precursor, 3,5-dimethylaniline. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. Given that the two meta-positioned methyl groups sterically hinder the ortho positions (2 and 6), the incoming electrophile is strongly directed to the para position (4).

One effective industrial process involves the chlorination of the ammonium (B1175870) salt of a dialkylaniline. google.com By first reacting the precursor, 3,5-dimethylaniline, with an acid like hydrochloric acid (HCl) to form the 3,5-dimethylanilinium chloride salt, the directing effect of the amino group is altered. The subsequent introduction of a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), leads to highly selective chlorination at the 4-position. google.com This method is advantageous because it yields the desired product with high purity, minimizing the formation of isomeric byproducts. google.com

The reaction can be summarized as follows:

Salt Formation: 3,5-Dimethylaniline is treated with HCl gas to form a suspension of 3,5-dimethylanilinium chloride.

Chlorination: Chlorine gas is passed through the suspension, resulting in the formation of 4-chloro-2,6-dimethylaniline (B43096) hydrochloride. google.com

Neutralization: The resulting hydrochloride salt is neutralized with a base to yield the final product, this compound.

A study on the halogenation of unprotected anilines using copper(II) chloride (CuCl₂) also demonstrates a method for direct para-chlorination under mild conditions, particularly when using an ionic liquid as the solvent. beilstein-journals.org This approach avoids the need for protecting the aniline (B41778), offering a more streamlined process. beilstein-journals.org

Table 1: Comparison of Regioselective Chlorination Methods for Anilines

| Method | Precursor | Chlorinating Agent | Catalyst/Conditions | Regioselectivity | Yield | Reference |

| Ammonium Salt Chlorination | 2,6-dimethylaniline | Chlorine (Cl₂) | HCl saturation, 0° to 80° C | High for para-position | 70% | google.com |

| Ammonium Salt Chlorination | 2,6-dimethylaniline | Sulfuryl chloride (SO₂Cl₂) | 45°-50° C | High for para-position | 70% | google.com |

| Direct Chlorination | 2-methylaniline | Copper(II) chloride (CuCl₂) | 36% aq. HCl, 60°C, O₂ | Para-substitution | Good | beilstein-journals.org |

| Direct Chlorination | Unprotected Anilines | Copper(II) chloride (CuCl₂) | Ionic Liquid Solvent | High for para-position | High | beilstein-journals.org |

Novel and Emerging Synthetic Strategies for this compound and its Analogs

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign reaction pathways. Research into catalytic systems and electrochemical methods offers promising alternatives to traditional synthetic routes.

Catalytic Transformations in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of halogenation reactions. In the context of the established routes for this compound, Friedel-Crafts catalysts are often employed to facilitate the chlorination process. google.com

Friedel-Crafts Catalysts: Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) can be used to polarize the Cl-Cl bond in chlorine gas, creating a stronger electrophile (Cl⁺) and accelerating the rate of electrophilic aromatic substitution. The quantity of the catalyst is generally not critical, with amounts ranging from 0.1 to 10 mol % relative to the aniline precursor being effective. google.com

Copper Halide Catalysis: As mentioned, copper(II) halides like CuCl₂ can serve as both the chlorine source and the catalyst for the direct halogenation of unprotected anilines. beilstein-journals.org The mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of the chloride. beilstein-journals.org This method is particularly effective in ionic liquids, which can enhance the reaction rate and selectivity, offering a milder alternative to traditional acid-catalyzed reactions. beilstein-journals.org

Electrochemical Synthetic Pathways for Related Anilines

Electrochemical synthesis represents a frontier in chemical manufacturing, offering pathways that can minimize reagent use and waste. youtube.com In the synthesis of substituted anilines, electrochemistry can be applied in several ways:

Reduction of Nitroarenes: A common application is the reduction of nitroaromatic compounds to form anilines. A precursor like 4-chloro-3,5-dimethylnitrobenzene could be electrochemically reduced at a cathode to produce this compound. This method avoids the use of bulk chemical reducing agents. Researchers at the University of Glasgow have developed a method using a redox mediator and an electrical current passed through water to reduce various nitrobenzenes to anilines with high yields, often exceeding 99%. specchemonline.com This process operates at room temperature and pressure, offering a significant advantage over traditional high-pressure catalytic hydrogenation. specchemonline.com

Mediated Electrolysis for Halogenation: Electrochemistry can be used to generate halogenating agents in situ. For instance, the oxidation of chloride ions at an anode can produce chlorine, which can then react with the aniline precursor. Mediated electrolysis, where an electrochemically generated species facilitates the reaction, can offer greater control and selectivity. youtube.com This approach can be integrated into catalytic cycles, where the electrochemical step is used to regenerate the active state of a metal catalyst, such as nickel, for cross-coupling reactions. youtube.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com Several principles are relevant to improving the synthesis of this compound.

Atom Economy and Waste Prevention: Traditional methods, such as those involving protection and deprotection steps for the amino group, generate significant waste. beilstein-journals.org Direct halogenation of unprotected anilines using catalytic methods improves atom economy and reduces the number of synthetic steps. beilstein-journals.org

Safer Solvents and Auxiliaries: Many organic reactions use volatile and toxic organic solvents. The use of ionic liquids as a solvent for the copper-halide-mediated chlorination of anilines offers a safer alternative with reduced environmental impact. beilstein-journals.org Similarly, microwave-assisted synthesis can often be performed without organic solvents, further reducing environmental harm. tandfonline.com

Energy Efficiency: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. tandfonline.com Electrochemical methods, especially when powered by renewable energy sources, provide a highly energy-efficient alternative to traditional processes that require high temperatures and pressures. specchemonline.com

Catalysis: The use of catalysts, such as the Friedel-Crafts or copper halide systems, is a core principle of green chemistry. Catalytic reactions are more efficient than stoichiometric ones, reducing the amount of reagents needed and the waste generated. ijtsrd.com The development of benign and recyclable catalysts, such as magnesium sulfate (B86663) for acetylation reactions (a related amine transformation), points toward greener synthetic pathways. ijtsrd.com

Table 2: Application of Green Chemistry Principles to Aniline Synthesis

| Green Chemistry Principle | Application in Aniline Synthesis | Potential Benefit | Reference |

| Use of Catalysis | Magnesium sulphate-glacial acetic acid system for acetylation. | Avoids toxic acetic anhydride (B1165640), inexpensive. | ijtsrd.com |

| Energy Efficiency | Microwave-assisted synthesis of anilines from aryl halides. | Reduces reaction times, removes need for organic solvents. | tandfonline.com |

| Renewable Feedstocks | Electrochemical reduction of nitroarenes using water and electricity. | Reduces reliance on H₂ gas and precious metal catalysts; can use renewable electricity. | specchemonline.com |

| Safer Solvents | Use of ionic liquids for direct chlorination of unprotected anilines. | Safer operational choice, reduced environmental impact. | beilstein-journals.org |

| Waste Prevention | Photocatalytic reduction of nitrobenzene (B124822) to aniline. | Occurs at room temperature, avoids high pressure. | kau.edu.sa |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions

The reactivity of 4-Chloro-3,5-dimethylaniline in electrophilic aromatic substitution is governed by the directing and activating effects of its substituents: the amino group (-NH₂), the two methyl groups (-CH₃), and the chloro group (-Cl). The amino group is a powerful activating group and is ortho, para-directing. byjus.com Similarly, the methyl groups are activating and ortho, para-directing. Conversely, the chloro group is deactivating yet also ortho, para-directing.

In the case of this compound, the positions ortho to the strongly activating amino group are already substituted by methyl groups. The para position is occupied by the chloro group. Therefore, electrophilic attack is directed to the remaining unsubstituted positions on the aromatic ring, which are ortho to the chloro and methyl groups and meta to the amino group (positions 2 and 6).

To control the high reactivity of the amino group and avoid side reactions such as oxidation, the amino group can be protected by acetylation to form an acetanilide. ncert.nic.in This moderately deactivating protecting group still directs ortho and para substitution but in a more controlled manner. Subsequent hydrolysis of the amide allows for the regeneration of the amino group.

Nucleophilic Reactions Involving the Chloro and Amino Moieties

The chemical reactivity of this compound also extends to nucleophilic reactions at two key sites: the chloro substituent on the aromatic ring and the amino group.

The chloro group can potentially undergo nucleophilic aromatic substitution (SNAr). However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.gov In this compound, the ring is substituted with electron-donating methyl and amino groups, which disfavors this type of reaction. Consequently, nucleophilic substitution of the chloro group would likely require harsh reaction conditions or the use of a metal catalyst.

The amino group of this compound possesses a lone pair of electrons, making it nucleophilic. It can readily react with various electrophiles. A common reaction of aromatic amines is acylation, where the amine reacts with acid chlorides or anhydrides to form amides. ncert.nic.in For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-chloro-3,5-dimethylphenyl)acetamide. Another example is benzoylation, the reaction with benzoyl chloride, which would produce N-(4-chloro-3,5-dimethylphenyl)benzamide. ncert.nic.in These acylation reactions are often carried out in the presence of a base, such as pyridine, to neutralize the HCl by-product. ncert.nic.in The amino group can also undergo alkylation with alkyl halides. ncert.nic.in

Oxidation and Reduction Chemistry of this compound

The electrochemical oxidation of substituted anilines has been a subject of significant research. The oxidation potential of these compounds is influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. umn.edursc.org

Studies on the electrochemical oxidation of 4-chloroaniline (B138754) have shown that it undergoes a one-electron oxidation to form a radical cation. rsc.orgsemanticscholar.org This intermediate can then undergo further reactions, such as dimerization. researchgate.net Given the structural similarities, it is plausible that this compound would follow a similar initial oxidation pathway to form a radical cation. The presence of the methyl groups at the 3 and 5 positions may sterically hinder some of the follow-up reactions that are observed with less substituted anilines.

| Substituent | Position | Electronic Effect | Expected Impact on Oxidation Potential |

|---|---|---|---|

| -NH₂ | 1 | Strongly Electron-Donating | Decrease |

| -CH₃ | 3, 5 | Electron-Donating | Decrease |

| -Cl | 4 | Electron-Withdrawing | Increase |

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which links two aromatic moieties. The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. nih.gov this compound can serve as the precursor for the diazonium salt in such a synthesis.

The reductive cleavage of the azo bond is a significant transformation of azo dyes, often leading to the formation of the corresponding aromatic amines. nih.gov This reduction can be achieved through various chemical and biological methods. For an azo dye that was synthesized using this compound as the diazo component, reductive cleavage of the azo linkage would regenerate this compound as one of the products.

This reductive transformation is of particular interest in the context of the metabolism of azo dyes, where enzymatic reduction in the human body can release the constituent aromatic amines. nih.gov The specific azo dye would determine the other aromatic amine that is co-produced.

C-C and C-Heteroatom Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, such as the chloro group in this compound, can serve as substrates in these reactions.

One important transformation is the palladium-catalyzed cyanation of aryl halides, which provides a route to aryl nitriles. rsc.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). nih.govresearchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

This compound would be a suitable substrate for such a transformation, yielding 4-amino-2,6-dimethylbenzonitrile. The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, would need to be optimized for this specific substrate. The presence of the amino group on the ring can influence the catalytic activity, and in some cases, protection of the amino group may be necessary to achieve high yields.

| Component | Function | Examples |

|---|---|---|

| Aryl Halide Substrate | Source of the aryl group | This compound |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium catalyst and influences its reactivity | Phosphine ligands (e.g., dppf, cataCXium A) |

| Cyanide Source | Provides the cyano group | K₄[Fe(CN)₆], Zn(CN)₂ |

| Base | Often required for catalyst activation or to neutralize by-products | K₂CO₃, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, DMF |

Copper-Catalyzed C-N Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a foundational method for the formation of carbon-nitrogen (C-N) bonds. nih.govacs.org These reactions are crucial for synthesizing N-arylated compounds, which are prevalent in pharmaceuticals and functional materials. nih.gov For a substrate like this compound, which is a primary arylamine, these reactions would typically involve its coupling with an aryl halide. Conversely, as an aryl chloride, it can serve as the electrophilic partner in reactions with various nitrogen nucleophiles. The use of copper as a catalyst is advantageous due to its low cost and toxicity compared to other transition metals like palladium. nih.govnih.gov

The general mechanism for the copper-catalyzed amination of an aryl halide (Ar-X) involves a catalytic cycle that has been the subject of extensive study. While several pathways, including those involving σ-bond metathesis or single-electron transfer, have been considered, a commonly proposed mechanism proceeds through oxidative addition and reductive elimination steps involving Cu(I) and Cu(III) intermediates. acs.orgrsc.org

The catalytic cycle is generally understood to initiate with the coordination of the nitrogen nucleophile (e.g., an amine) and the aryl halide to a Cu(I) species. The key steps are:

Formation of the Active Catalyst: In the presence of a base and a supporting ligand, a copper(I) precursor forms a catalytically active complex, often a copper(I) amide species. acs.orgrsc.org The choice of ligand, such as diamines, amino acids, or 1,3-diketones, is critical as it stabilizes the copper center and facilitates the reaction under milder conditions. nih.gov

Oxidative Addition: The aryl halide (in this case, a molecule containing the 4-chloro-3,5-dimethylphenyl group) undergoes oxidative addition to the Cu(I) center. This step forms a high-energy Cu(III) intermediate. rsc.orgacs.org The reactivity of aryl halides in this step generally follows the order Ar-I > Ar-Br > Ar-Cl, making aryl chlorides like this compound the most challenging substrates. nih.gov

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination, where the new C-N bond is formed, yielding the N-arylated product and regenerating a Cu(I) species. acs.orgnih.gov

Catalyst Regeneration: The resulting Cu(I) complex can then re-enter the catalytic cycle.

The efficiency of this process for aryl chlorides is highly dependent on the ancillary ligands used. nih.gov Research has shown that sterically demanding ligands can discourage catalyst deactivation and improve reaction outcomes. nih.gov For example, N,N'-diarylbenzene-1,2-diamine and oxalohydrazide ligands have been developed to facilitate the coupling of challenging (hetero)aryl chlorides. nih.gov

Table 1: Key Factors in Copper-Catalyzed C-N Cross-Coupling of Aryl Chlorides

| Factor | Role in the Reaction | Impact on this compound Reactivity |

| Copper Source | Precursor for the active catalyst (typically Cu(I)). | CuI, CuBr, and Cu₂O are common sources. nih.gov |

| Ligand | Stabilizes the copper center, enhances solubility, and facilitates key mechanistic steps. | Essential for activating the C-Cl bond; sterically hindered ligands are often required. nih.gov |

| Base | Deprotonates the N-H nucleophile, aiding in the formation of the copper-amide intermediate. | K₃PO₄, Cs₂CO₃, or NaOᵗBu are frequently used. rsc.orgnih.gov |

| Solvent | Solubilizes reactants and catalyst; can influence reaction temperature and kinetics. | High-boiling polar aprotic solvents like DMSO or dioxane are common. nih.gov |

Tertiary Amine Amination Mechanisms

The synthesis of tertiary amines is a cornerstone of organic chemistry, given their prevalence in biologically active molecules. nih.gov While this compound is a primary amine, it can serve as a precursor to secondary and subsequently tertiary amines through various amination strategies. The mechanisms for forming tertiary amines generally involve either the alkylation of a secondary amine or the reductive amination of a carbonyl compound with a secondary amine. libretexts.orgfishersci.co.uk

One primary pathway to synthesize a tertiary amine derived from this compound would be sequential N-alkylation.

Initial Alkylation (Primary to Secondary): this compound can react with an alkyl halide (R-X) via a nucleophilic substitution (Sₙ2) reaction. fishersci.co.uk This forms a secondary amine.

Second Alkylation (Secondary to Tertiary): The resulting secondary amine, now more nucleophilic than the starting aniline (B41778), can be alkylated again with a second molecule of an alkyl halide to yield the final tertiary amine. fishersci.co.uk

A more controlled and widely used modern method is reductive amination . libretexts.orgyoutube.com To synthesize a tertiary amine starting from this compound, a two-step sequence would be necessary:

Formation of a Secondary Amine: First, this compound would react with an aldehyde or ketone in the presence of a reducing agent. This process involves the initial formation of an imine, which is then reduced in situ to a secondary amine. libretexts.org

Formation of the Tertiary Amine: The purified secondary amine is then reacted with a different aldehyde or ketone. This reaction proceeds through the formation of an enamine (if the amine is secondary) or an iminium ion. youtube.com The key intermediate is the electrophilic iminium ion, which is formed by the condensation of the secondary amine and the carbonyl compound. youtube.com This iminium ion is then reduced by a hydride source, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to furnish the tertiary amine. libretexts.orgyoutube.com

The mechanism for the final step is as follows:

Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a positively charged iminium ion.

Hydride Reduction: A hydride reagent (e.g., from NaBH₄) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to deliver a hydride and form the neutral tertiary amine. youtube.com

This method is highly versatile and avoids the over-alkylation issues that can plague direct alkylation with alkyl halides. fishersci.co.uk

Advanced Degradation Pathways and Reaction Intermediates of Chloro-dimethylphenol Analogs

The environmental degradation of chlorinated aromatic compounds is of significant interest. The degradation of 4-chloro-3,5-dimethylphenol (B1207549) (also known as chloroxylenol or PCMX), a close structural analog to this compound, provides a model for understanding the potential environmental fate and breakdown pathways. wikipedia.org Advanced Oxidation Processes (AOPs), such as Fenton-like reactions (using zero-valent iron and H₂O₂) and ozonation with UV irradiation (UV/O₃), are effective methods for mineralizing such compounds. nih.govnih.govresearchgate.net

The degradation mechanism primarily involves the attack by highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net The initial step in the degradation of 4-chloro-3,5-dimethylphenol is the attack of these radicals on the aromatic ring. nih.govresearchgate.net This leads to the substitution of the chlorine atom, a process known as dechlorination.

The proposed degradation pathway based on identified intermediates is as follows:

Dechlorination and Hydroxylation: The PCMX molecule is attacked by hydroxyl radicals, leading to the displacement of the chloride ion and the formation of 2,6-dimethylhydroquinone (B1220660) . nih.gov This initial step is crucial as it removes the halogen and reduces the compound's toxicity.

Oxidation to Quinone: The resulting 2,6-dimethylhydroquinone is susceptible to further oxidation. It is converted into 2,6-dimethylbenzo-1,4-quinone (DMBQ). nih.govresearchgate.net This intermediate has been detected in studies using both Fenton-like and UV/O₃ processes. nih.govnih.gov

Ring Cleavage: Subsequent attacks by hydroxyl radicals on the quinone and other aromatic intermediates lead to the opening of the aromatic ring. This generates various short-chain carboxylic acids.

Mineralization: Ultimately, these aliphatic acids are further oxidized to carbon dioxide (CO₂), water (H₂O), and inorganic ions, achieving complete mineralization. nih.gov

Studies have identified several key aromatic intermediates during the degradation process. nih.gov

Table 2: Major Intermediates in the Advanced Oxidation of 4-Chloro-3,5-dimethylphenol

| Intermediate Compound | Chemical Formula | Role in Pathway |

| 2,6-Dimethylhydroquinone | C₈H₁₀O₂ | Initial product after dechlorination and hydroxylation. nih.gov |

| 2,6-Dimethylbenzo-1,4-quinone | C₈H₈O₂ | Oxidation product of the hydroquinone (B1673460) intermediate. nih.gov |

| 2,6-bis(hydroxymethyl)benzo-1,4-quinone | C₈H₈O₄ | Further oxidized aromatic intermediate. nih.gov |

| 4-hydroxy-3-methylbenzoic acid | C₈H₈O₃ | Product formed from the oxidation of a methyl group. nih.gov |

| 4-hydroxy-2-methylbenzaldehyde | C₈H₈O₂ | A transient aldehyde intermediate. nih.gov |

This pathway highlights that the degradation of chloro-dimethylphenol analogs proceeds through a sequence of hydroxylation, oxidation, and eventual ring cleavage, driven by powerful oxidizing species generated in AOPs. nih.govnih.gov

Derivatives, Analogs, and Functionalized Compounds of 4 Chloro 3,5 Dimethylaniline

Synthesis and Characterization of N-Substituted 4-Chloro-3,5-dimethylaniline Derivatives

The amino group of this compound serves as a primary site for the introduction of a wide array of functional groups, leading to the formation of N-substituted derivatives such as amides and Schiff bases.

N-Acyl Derivatives: The reaction of this compound with acylating agents like acid chlorides or anhydrides yields N-acyl derivatives. A notable example is the synthesis of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide. While the specific synthesis from the chloro-substituted aniline (B41778) is not detailed in the provided search results, the general methodology involves the reaction of the corresponding aniline with an acyl chloride. The characterization of such compounds is crucial for confirming their structure. For instance, the crystal structure of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide has been determined, providing precise bond lengths and angles.

Schiff Base Derivatives: The condensation reaction between this compound and various aldehydes or ketones results in the formation of Schiff bases, also known as imines. These reactions are typically carried out in a suitable solvent, often with acid catalysis. The formation of the azomethine (-C=N-) group is a key characteristic of these derivatives. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for their characterization. In the IR spectrum, the appearance of a strong band in the region of 1690-1640 cm⁻¹ is indicative of the C=N stretching vibration, while the disappearance of the N-H stretching bands of the primary amine confirms the reaction's completion.

Below is an interactive data table summarizing the synthesis and characterization of representative N-substituted derivatives.

| Derivative Type | General Synthesis Method | Key Characterization Data |

| N-Acyl | Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. | Appearance of a carbonyl (C=O) stretching band in the IR spectrum; NMR signals corresponding to the acyl group. |

| Schiff Base | Condensation with an aldehyde or ketone, often with acid catalysis. | Appearance of an imine (C=N) stretching band in the IR spectrum; NMR signals for the protons of the azomethine group. |

Functionalization at the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, although the positions of substitution are directed by the existing substituents. The amino group is a strongly activating, ortho-, para-directing group. However, in acidic media, it is protonated to the anilinium ion, which is a deactivating, meta-directing group. The methyl groups are weakly activating and ortho-, para-directing, while the chlorine atom is deactivating but ortho-, para-directing. The interplay of these electronic and steric effects governs the regioselectivity of functionalization.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to avoid oxidation of the amino group.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using reagents like bromine in acetic acid or sulfuryl chloride.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The precise location of the incoming electrophile on the this compound ring would be influenced by the combined directing effects of the chloro, methyl, and amino groups. The positions ortho to the amino group (2 and 6 positions) are sterically hindered by the methyl groups at the 3 and 5 positions. Therefore, substitution would likely be directed to the remaining available positions, with the electronic effects of the substituents playing a key role.

Structural and Synthetic Relationship with Related Chloro-dimethylanilines and Phenols

This compound is structurally and synthetically related to other isomers of chloro-dimethylaniline and the corresponding phenols. A significant related compound is 4-chloro-3,5-dimethylphenol (B1207549), also known as chloroxylenol (PCMX), a widely used antiseptic and disinfectant. wikipedia.orgnih.govglpbio.comatamankimya.com

The synthesis of chloroxylenol can be achieved from 3,5-dimethylphenol (B42653) through chlorination. google.com This establishes a synthetic link between the phenol (B47542) and the aniline, as the phenol could potentially be converted to the aniline through amination reactions, or the aniline could be synthesized from a related precursor and then chlorinated.

Another related class of compounds is the chloro-dialkylanilines. For instance, a process for the preparation of 4-chloro-2,6-dialkylanilines has been described, which involves the chlorination of 2,6-dialkylaniline hydrochlorides. google.com This highlights synthetic strategies for introducing a chlorine atom at the 4-position of a dialkylaniline, a reaction that is relevant to the synthesis of this compound. The structural differences between these isomers, particularly the positions of the methyl and chloro groups, lead to distinct chemical and physical properties.

The following table outlines the structural and synthetic relationships:

| Compound | Structural Relationship to this compound | Synthetic Relationship |

| 4-Chloro-3,5-dimethylphenol (Chloroxylenol) | The amino group is replaced by a hydroxyl group. | Can be synthesized from 3,5-dimethylphenol. Potential for interconversion with the aniline. |

| 4-Chloro-2,6-dimethylaniline (B43096) | Isomeric compound with methyl groups at positions 2 and 6. | Synthesized by chlorination of 2,6-dimethylaniline. |

Exploration of Supramolecular Interactions in this compound Derivatives

The derivatives of this compound, particularly N-acyl derivatives and Schiff bases, are capable of participating in various non-covalent interactions, leading to the formation of supramolecular assemblies. These interactions play a crucial role in determining the crystal packing and, consequently, the macroscopic properties of the materials.

Hydrogen Bonding: N-acyl derivatives of this compound possess both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of intermolecular N-H···O hydrogen bonds, which can lead to the assembly of molecules into chains, sheets, or more complex three-dimensional networks. sciengine.com The presence of other potential hydrogen bond acceptors, such as the chlorine atom, can also influence the supramolecular structure, although N-H···Cl hydrogen bonds are generally weaker. sciengine.com

π-π Stacking Interactions: The aromatic rings of this compound derivatives can engage in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-poor σ-framework of another. The geometry of these interactions (e.g., face-to-face, offset) depends on the specific substituents on the aromatic ring.

Metal Coordination in Schiff Base Derivatives: Schiff base derivatives of this compound can act as ligands, coordinating to metal ions through the nitrogen atom of the imine group and potentially other donor atoms present in the molecule. This coordination can lead to the formation of metallo-supramolecular assemblies with diverse structures and properties, such as helicates, grids, and cages. rsc.org The nature of the metal ion and the specific structure of the Schiff base ligand dictate the final architecture of the assembly. rsc.org

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3,5 Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While specific, peer-reviewed experimental NMR data for 4-Chloro-3,5-dimethylaniline is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the principles of NMR spectroscopy and data from analogous compounds like 3,5-dimethylaniline (B87155) and other chloro-substituted anilines.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The two aromatic protons are chemically equivalent due to the molecule's symmetry and would appear as a singlet. The six protons of the two equivalent methyl groups would also produce a singlet. The amine protons would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to exhibit five signals, corresponding to the five unique carbon environments in the symmetrically substituted aromatic ring and the single type of methyl carbon. The chemical shifts are influenced by the electron-donating amino and methyl groups and the electron-withdrawing chloro substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Ar-H | ~6.5 - 6.7 | Singlet |

| -CH₃ | ~2.2 | Singlet | |

| -NH₂ | ~3.5 - 4.0 (variable) | Broad Singlet | |

| ¹³C NMR | C-NH₂ | ~145 | - |

| C-CH₃ | ~138 | - | |

| C-H | ~118 | - | |

| C-Cl | ~117 | - | |

| -CH₃ | ~21 | - |

Note: Predicted values are based on substituent effects on the 3,5-dimethylaniline chemical shifts.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Studies

Mass spectrometry provides crucial information about the compound's molecular weight and elemental composition, while fragmentation patterns offer insights into its structure. For this compound (C₈H₁₀ClN), the monoisotopic mass is 155.0502 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, two peaks will be observed: one for the molecular ion [M]⁺ and another at [M+2]⁺, with a relative intensity ratio of approximately 3:1.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, including the loss of a methyl radical or a chlorine atom.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 155 | Molecular ion containing ³⁵Cl |

| [M+2]⁺ | 157 | Molecular ion containing ³⁷Cl (approx. 32% intensity of M⁺) |

| [M-CH₃]⁺ | 140 | Loss of a methyl radical |

| [M-Cl]⁺ | 120 | Loss of a chlorine atom |

| [M+H]⁺ | 156.0575 | Protonated molecule (in ESI or CI) uni.lu |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

The spectrum of this compound would display characteristic bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and the C-Cl stretch.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Asymmetric and symmetric stretching of the primary amine |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Asymmetric and symmetric stretching of methyl C-H bonds |

| N-H Bend | 1580 - 1650 | Scissoring vibration of the -NH₂ group |

| Aromatic C=C Stretch | 1450 - 1600 | Ring stretching vibrations |

| C-N Stretch | 1250 - 1350 | Stretching of the aromatic carbon to nitrogen bond |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond |

Electronic Spectroscopy (UV-Vis) and Chromophoric Behavior

Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. The amino group (-NH₂) and methyl groups (-CH₃) act as auxochromes, which modify the absorption characteristics of the benzene chromophore, typically causing a bathochromic (red) shift and an increase in absorption intensity (hyperchromic effect).

The UV-Vis spectrum is expected to show two primary absorption bands corresponding to π → π* transitions. The presence of the amino, methyl, and chloro substituents on the benzene ring influences the energy of these transitions. The aggregation of molecules can also induce significant changes in the absorption and fluorescence properties compared to the molecule in its isolated form. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Transition | Approximate λₘₐₓ (nm) | Description |

|---|---|---|

| π → π* | ~240 - 260 | Corresponds to the benzenoid E₂ band |

| π → π* | ~290 - 310 | Corresponds to the benzenoid B band, shifted by auxochromes |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, precise experimental data on bond lengths, bond angles, and the crystal lattice parameters are not available.

In the absence of experimental XRD data, the crystal packing can be discussed based on the likely intermolecular interactions that would direct the supramolecular assembly. ias.ac.in The primary amine group is a strong hydrogen bond donor, while the nitrogen atom itself and the chlorine atom can act as weak hydrogen bond acceptors.

The solid-state structure would likely be dominated by a network of intermolecular interactions, including:

N-H···N Hydrogen Bonds: This is a common and relatively strong interaction in anilines, often leading to the formation of dimers or catemeric (chain-like) structures.

C-H···π Interactions: The aromatic ring is electron-rich and can interact with C-H bonds from the methyl groups of neighboring molecules.

π-π Stacking: Face-to-face or offset stacking of the aromatic rings is a common packing motif that contributes to crystal stability.

Halogen Bonding/Interactions: The chlorine atom could participate in weak C-H···Cl hydrogen bonds or Cl···Cl interactions, which are known to influence the crystal packing in halogenated aromatic compounds. acs.org

The interplay of these varied and relatively weak interactions ultimately determines the final crystal structure. mdpi.commdpi.com

Polymorphism is the ability of a compound to exist in more than one crystalline form. Since the primary crystal structure of this compound has not been determined, no studies on its potential polymorphs have been reported. The study of polymorphism is critical as different crystalline forms can exhibit different physical properties. The potential for polymorphism in this compound would depend on the ability of the molecules to pack in different arrangements stabilized by the various intermolecular interactions described above. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to investigate and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a visual and quantitative understanding of the close contacts between neighboring molecules. The analysis involves generating a three-dimensional surface around a molecule, color-coded to represent different properties that highlight the nature and strength of intermolecular interactions.

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). These distances are normalized by the van der Waals radii of the respective atoms, resulting in the normalized contact distance (dnorm). The dnorm surface is color-coded, where red regions indicate contacts shorter than the sum of van der Waals radii (strong interactions), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii (weaker interactions).

Based on these analogous structures, a hypothetical breakdown of the intermolecular contacts for this compound can be projected. The presence of multiple methyl and aromatic hydrogen atoms would lead to a significant percentage of H···H contacts. The chlorine atom is expected to participate in Cl···H interactions, appearing as distinct wings in the fingerprint plot. Furthermore, C···H/H···C contacts, indicative of C-H···π interactions, would also be a notable contributor.

The following table summarizes the anticipated contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous compounds.

| Interaction Type | Anticipated Percentage Contribution (%) | Description |

| H···H | ~40-45 | Represents interactions between hydrogen atoms on adjacent molecules; typically the largest contributor due to the high abundance of hydrogen atoms on the molecular surface. |

| Cl···H / H···Cl | ~20-30 | Corresponds to weak hydrogen bonding between the chlorine atom and hydrogen atoms of neighboring molecules; appears as characteristic wings in the 2D fingerprint plot. |

| C···H / H···C | ~15-20 | Indicates contacts between carbon and hydrogen atoms, often associated with C-H···π interactions involving the aromatic ring. |

| N···H / H···N | ~5-10 | Represents potential weak interactions involving the nitrogen atom of the aniline (B41778) group. |

| Other (C···C, Cl···C, etc.) | <5 | Minor contributions from other possible intermolecular contacts. |

The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface. The shape index is particularly useful for identifying π-π stacking interactions, which would appear as adjacent red and blue triangles. mdpi.com Given the substitution pattern of this compound, significant π-π stacking is less likely to be a dominant packing feature compared to the aforementioned interactions. The curvedness represents the degree of "flatness" of the surface, which can help in identifying planar regions of the molecule involved in interactions.

Theoretical and Computational Chemistry Studies of 4 Chloro 3,5 Dimethylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgresearchgate.net It is widely applied in chemistry and materials science to predict and interpret the behavior of complex systems at an atomic level. wikipedia.org DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in determining molecular geometries, vibrational frequencies, and electronic properties of organic molecules. orientjchem.orgnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 4-Chloro-3,5-dimethylaniline, DFT calculations using a basis set such as 6-311++G(d,p) would be employed to find the optimized molecular structure. researchgate.net The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's geometry.

Once the geometry is optimized, vibrational frequency analysis is performed. gaussian.com This calculation predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net The analysis is valid only at a stationary point on the potential energy surface, such as an optimized geometry. gaussian.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. orientjchem.org These theoretical spectra can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure and aid in the assignment of spectral bands. orientjchem.orgresearchgate.net For example, the C-Cl stretching vibration is typically observed in the 800–600 cm⁻¹ region. orientjchem.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Based on typical values for substituted anilines and chloroarenes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N | 1.40 |

| C-Cl | 1.74 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (methyl) | 1.51 | |

| N-H | 1.01 | |

| C-H (aromatic) | 1.08 | |

| C-H (methyl) | 1.09 | |

| **Bond Angles (°) ** | C-N-H | 113.0 |

| H-N-H | 110.0 | |

| C-C-Cl | 119.5 | |

| C-C-N | 120.5 | |

| C-C-C (aromatic) | 119.0 - 121.0 | |

| C-C-C (methyl) | 121.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity or electron-donating ability. The LUMO energy is related to the electron affinity and indicates the molecule's electrophilicity or electron-accepting ability. thaiscience.info The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. thaiscience.info A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, reflecting their electron-rich nature. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors.

Table 2: Calculated Energy Parameters for Reactivity Prediction (Illustrative)

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. thaiscience.info |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. thaiscience.info |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. thaiscience.info |

| Global Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. thaiscience.info |

Non-linear optical (NLO) materials are of significant interest for their applications in photonics, telecommunications, and optical signal processing. banglajol.infonih.gov Organic molecules, particularly those with conjugated π-electron systems substituted with electron-donor and electron-acceptor groups, can exhibit large NLO responses. banglajol.info Computational methods are valuable for predicting the NLO properties of new materials.

The key NLO parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). dtic.milscirp.org The first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation. banglajol.info For this compound, the amino (-NH₂) and methyl (-CH₃) groups act as electron donors, while the chloro (-Cl) group is an electron-withdrawing group. This donor-π-acceptor-like framework can lead to intramolecular charge transfer, enhancing the NLO properties. DFT calculations can quantify these properties, providing a theoretical assessment of the molecule's potential as an NLO material. scirp.org

Table 3: Calculated Non-Linear Optical Properties (Illustrative)

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. |

| Mean Polarizability | <α> | The average ability of the molecule's electron cloud to be distorted by an electric field. |

| First-Order Hyperpolarizability | βtot | A measure of the second-order non-linear optical response. banglajol.info |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, visualizing the regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

Different colors are used to represent the potential values: red typically indicates the most negative potential (regions susceptible to electrophilic attack), while blue represents the most positive potential (regions susceptible to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MESP map would likely show a region of negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, and also around the chlorine atom. These sites would be the most probable locations for electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amino group, indicating their acidic character. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. mdpi.com For this compound, studies can be performed to model its reactions with various species, such as radicals, to understand its degradation pathways or synthetic transformations.

For instance, the reaction with hydroxyl (•OH) radicals is a key process in the atmospheric degradation of aromatic compounds. mdpi.comresearchgate.net A computational study of this reaction would involve mapping the potential energy surface (PES) for different possible reaction pathways. mdpi.com These pathways could include:

Hydrogen abstraction: The •OH radical could abstract a hydrogen atom from the amino group (-NH₂), a methyl group (-CH₃), or the aromatic ring.

Radical addition: The •OH radical could add to different positions on the aromatic ring.

For each pathway, the geometries of the reactants, transition states (TS), and products are optimized. researchgate.net The energy barriers (activation energies) associated with each transition state are calculated to determine the most favorable reaction channel. mdpi.com Kinetic parameters, such as rate coefficients, can then be calculated using theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.comresearchgate.net Such studies provide a molecular-level understanding of the compound's reactivity and stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. These models are widely used in drug design, toxicology, and materials science to predict the properties of new, untested compounds.

The theoretical descriptors calculated using DFT, as discussed in the previous sections, are ideal inputs for QSAR models. These quantum chemical descriptors can quantify various aspects of the molecular structure and electronic properties. Key descriptors for this compound and its derivatives would include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and charges on specific atoms.

Steric/Topological Descriptors: Molecular weight, surface area, and volume.

Thermodynamic Descriptors: Enthalpy of formation and Gibbs free energy.

By building a QSAR model using a set of aniline derivatives with known activities (e.g., toxicity or herbicidal activity), the model could then be used to predict the activity of this compound or other similar, unsynthesized compounds. This allows for the efficient screening of large numbers of molecules and the rational design of new compounds with desired properties.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Conformational Analysis:

The conformational flexibility of this compound primarily revolves around the rotation of the amino (-NH2) group and the two methyl (-CH3) groups relative to the benzene (B151609) ring.

The presence of two methyl groups at the meta positions (3 and 5) introduces steric hindrance. This steric crowding can influence the preferred orientation of the amino group. While the electronic effect of the chloro group favors a more planar arrangement of the C-N bond with the ring, the steric clash between the amino hydrogens and the methyl groups could lead to a slightly pyramidalized nitrogen atom or a tilting of the amino group out of the plane of the benzene ring.

Molecular dynamics simulations of similar substituted anilines typically explore the potential energy surface associated with the dihedral angle of the amino group. The results of such simulations would likely reveal the most stable conformations and the energy barriers between them.

Interactive Data Table: Predicted Rotational Barriers for the Amino Group in Aniline and its Derivatives

| Compound | Substituents | Predicted Rotational Barrier (kcal/mol) | Notes |

| Aniline | None | ~3.5 - 4.0 | Baseline for comparison. |

| 4-Chloroaniline (B138754) | 4-Chloro | ~4.5 - 5.0 | The electron-withdrawing chloro group increases the barrier. |

| 3,5-Dimethylaniline (B87155) | 3,5-Dimethyl | ~3.0 - 3.5 | Methyl groups have a minor electronic effect but can introduce steric hindrance. |

| This compound | 4-Chloro, 3,5-Dimethyl | ~4.0 - 4.5 | A combination of electronic and steric effects is expected. |

Note: The data in this table is hypothetical and based on established trends from computational studies of substituted anilines. Actual values would require specific quantum mechanical calculations or molecular dynamics simulations.

The rotation of the methyl groups is generally less hindered than that of the amino group. The energy barrier for methyl group rotation in substituted benzenes is typically low, allowing for relatively free rotation at room temperature. MD simulations would confirm this by showing a broad distribution of the C-C-H-H dihedral angles of the methyl groups.

Solvation Effects:

The interaction of this compound with a solvent is crucial for understanding its behavior in solution. Molecular dynamics simulations can provide a detailed picture of the solvent structure around the solute and the thermodynamics of the solvation process.

In a polar protic solvent like water, the primary site of interaction would be the amino group, which can act as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (through the lone pair of electrons on the nitrogen atom). The chloro and methyl groups are generally considered hydrophobic.

MD simulations in aqueous solution would likely show a well-defined solvation shell of water molecules around the amino group. The structure of this solvation shell can be characterized by radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. The RDF between the nitrogen atom of the amino group and the oxygen atom of water would be expected to show a sharp first peak at a distance corresponding to hydrogen bonding.

Conversely, the hydrophobic chloro and dimethylphenyl regions would tend to disrupt the hydrogen-bonding network of water. Water molecules would be expected to form a more ordered, cage-like structure around these nonpolar parts of the molecule.

In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. The solvation of this compound in a nonpolar solvent would be less specific, with no strong directional interactions like hydrogen bonds.

The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is a key thermodynamic parameter that can be calculated from MD simulations. The solvation free energy of this compound in water is expected to be negative, indicating a favorable solvation process, largely driven by the hydrophilic interactions of the amino group. In a nonpolar solvent, the solvation free energy would likely be less negative.

Interactive Data Table: Predicted Solvation Free Energies of Aniline Derivatives in Water

| Compound | Substituents | Predicted Solvation Free Energy (kcal/mol) | Primary Interaction |

| Aniline | None | -5.0 to -6.0 | Hydrogen bonding at the amino group. |

| 4-Chloroaniline | 4-Chloro | -4.5 to -5.5 | Increased hydrophobicity from the chloro group. |

| 3,5-Dimethylaniline | 3,5-Dimethyl | -4.0 to -5.0 | Increased hydrophobicity from the methyl groups. |

| This compound | 4-Chloro, 3,5-Dimethyl | -3.5 to -4.5 | Combined hydrophobic effects of chloro and methyl groups. |

Note: The data in this table is hypothetical and based on established trends from computational studies of substituted anilines. Actual values would require specific molecular dynamics simulations.

Applications of 4 Chloro 3,5 Dimethylaniline in Advanced Chemical Science and Technology

Role as a Versatile Building Block in Complex Organic Synthesis

4-Chloro-3,5-dimethylaniline serves as a crucial intermediate and building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and two methyl groups on the aniline (B41778) ring, provides specific steric and electronic properties that chemists can exploit for targeted molecular construction. The presence of these functional groups allows for regioselective reactions, making it a valuable component in multi-step synthetic pathways.

Synthesis of Pharmaceutical Intermediates (Non-Clinical Focus)

In the realm of medicinal chemistry, substituted anilines are foundational structures for the development of new therapeutic agents. While specific clinical applications are beyond the scope of this article, the utility of this compound as a precursor for pharmaceutical intermediates is noteworthy from a chemical synthesis perspective. The aromatic amine functionality allows for a range of chemical transformations, including diazotization, acylation, and alkylation, which are fundamental reactions in the construction of more complex drug scaffolds. For instance, the primary amine group can be converted into various nitrogen-containing heterocycles, which are prevalent motifs in many biologically active compounds. The chloro and dimethyl substituents influence the reactivity and physical properties of the resulting intermediates, which can be critical for their subsequent processing and purification.

Precursor for Agrochemicals (Non-Biological Activity Focus)

The structural features of this compound make it an important precursor in the synthesis of various agrochemicals. Analogous compounds, such as 4-chloro-2,6-dialkylanilines, are recognized as key intermediates for plant protection agents google.com. The synthesis of these agrochemicals often involves the chemical modification of the aniline core to introduce functionalities that can interact with specific biological targets in pests or plants. From a purely chemical standpoint, the synthesis of these active ingredients relies on the predictable reactivity of the substituted aniline. For example, the amine group can be transformed into ureas, amides, or carbamates, which are common functional groups in many herbicides and fungicides. The chlorine atom on the aromatic ring can enhance the stability of the molecule and influence its distribution in the environment, a key consideration in the design of modern crop protection agents.

| Precursor | Potential Agrochemical Class (Chemical Focus) | Key Synthetic Transformation |

| This compound | Phenylurea Herbicides | Reaction with isocyanates |

| This compound | Acylanilide Fungicides | Acylation with carboxylic acid derivatives |

| This compound | Carbamate Insecticides | Reaction with phosgene (B1210022) followed by an alcohol |

Contributions to Materials Science and Polymer Chemistry

The application of this compound extends into the field of materials science, where its distinct molecular structure can be incorporated into polymers and other advanced materials to impart specific properties.

Development of Specialty Chemicals and Functional Polymers

Substituted anilines, including 3,5-dimethylaniline (B87155), are utilized in the manufacture of dyes and in polymerization processes sigmaaldrich.comwikipedia.org. The presence of the amine group in this compound allows it to be a monomeric unit in the synthesis of various polymers, such as polyanilines and polyamides. The incorporation of this specific aniline derivative can influence the resulting polymer's thermal stability, conductivity, and solubility. For instance, the chlorine and methyl groups can affect the packing of polymer chains and their intermolecular interactions, leading to materials with tailored mechanical and optical properties. These functional polymers have potential applications in areas such as coatings, electronic devices, and specialty plastics. The development of new functional polymers often involves multicomponent reactions, which can efficiently introduce diverse functional groups into the polymer structure mdpi.com.

Application in Crystal Engineering and Supramolecular Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The ability of this compound to form specific intermolecular interactions, such as hydrogen bonds (N-H···X) and halogen bonds (C-Cl···X), makes it a candidate for the construction of supramolecular assemblies. In related structures, such as 4,4′-methylenebis(3-chloro-2,6-diethylaniline), intermolecular N—H⋯π interactions play a crucial role in the crystal packing researchgate.net. Similarly, derivatives of 4-chloroaniline (B138754) can form intermolecular N—H···N hydrogen bonds to create specific crystalline networks. The predictable nature of these non-covalent interactions allows for the rational design of molecular crystals with specific topologies and potential applications in areas like gas storage, separation, and nonlinear optics.

| Interaction Type | Potential Role in Supramolecular Assembly | Resulting Material Property |

| N-H···N Hydrogen Bond | Directing crystal packing, formation of chains or sheets | Controlled porosity, thermal stability |

| C-H···π Interaction | Stabilizing crystal structures, influencing molecular conformation | Enhanced solid-state fluorescence, specific host-guest recognition |

| Halogen Bonding (C-Cl···X) | Anisotropic interactions, directing molecular alignment | Tunable optical properties, liquid crystal behavior |

Catalytic Applications of this compound-Derived Ligands and Substrates

In the field of catalysis, the derivatives of this compound can function both as ligands to coordinate with metal centers and as substrates in catalytic transformations.

The electronic properties of ligands play a critical role in modulating the activity and selectivity of metal-based catalysts acs.org. Ligands derived from this compound, for example, through the formation of Schiff bases or other coordination motifs, can be synthesized to fine-tune the electronic environment of a catalytic metal center. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl groups on the aniline ring can have a combined influence on the ligand's electronic properties. This, in turn, affects the catalytic performance in reactions such as cross-coupling, hydrogenation, and polymerization. For instance, in palladium-catalyzed C-H olefination of aniline derivatives, the nature of the aniline substituent significantly impacts the reaction's efficiency and regioselectivity acs.org.

Role in Homogeneous and Heterogeneous Catalysis

While specific studies detailing the direct application of this compound as a catalyst or ligand in major industrial homogeneous and heterogeneous catalytic processes are not extensively documented in publicly available research, the broader class of aniline derivatives plays a significant role in catalysis. For instance, derivatives such as N,N-dimethylaniline are utilized in various catalytic systems. In homogeneous catalysis, related phosphino-N,N-dimethylaniline compounds have been synthesized and investigated for their catalytic activity, such as in hydrogenation reactions.

The electronic properties of this compound, influenced by the electron-withdrawing chlorine atom and electron-donating methyl groups, suggest its potential as a ligand in organometallic catalysis. The nitrogen atom's lone pair of electrons can coordinate with metal centers, and the substituents on the aromatic ring can be tailored to modulate the electronic and steric environment of the catalyst, thereby influencing its activity and selectivity.

In heterogeneous catalysis, aniline and its derivatives can be used as precursors for the synthesis of nitrogen-doped carbon materials, which are effective catalysts for various reactions. The specific substitution pattern of this compound could, in principle, be exploited to create structured catalytic surfaces with specific properties. However, dedicated research focusing on this compound in these catalytic applications is required to fully elucidate its potential.

Photocatalytic Transformations Involving Anilines